molecular formula C25H20ClN3O4 B14923909 N'-(5-chloro-2-hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-4-quinolinecarbohydrazide

N'-(5-chloro-2-hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-4-quinolinecarbohydrazide

Cat. No.: B14923909
M. Wt: 461.9 g/mol
InChI Key: LLUVKBRXLLDDEZ-MZJWZYIUSA-N
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Description

N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a hydrazide group, and substituted phenyl rings. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Substitution on the Phenyl Rings: The substituted phenyl rings are introduced through electrophilic aromatic substitution reactions, where the appropriate chlorinated and methoxylated benzaldehydes are used.

    Final Condensation: The final step involves the condensation of the hydrazide derivative with the substituted benzaldehydes under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated benzaldehydes, methoxylated benzaldehydes, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, bind to receptor sites, and intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’~4~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
  • N’~4~-[(E)-1-(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
  • N’~4~-[(E)-1-(5-METHYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE

Uniqueness

N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is unique due to the presence of the chloro and hydroxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C25H20ClN3O4

Molecular Weight

461.9 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H20ClN3O4/c1-32-23-10-7-15(12-24(23)33-2)21-13-19(18-5-3-4-6-20(18)28-21)25(31)29-27-14-16-11-17(26)8-9-22(16)30/h3-14,30H,1-2H3,(H,29,31)/b27-14+

InChI Key

LLUVKBRXLLDDEZ-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)Cl)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)Cl)O)OC

Origin of Product

United States

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